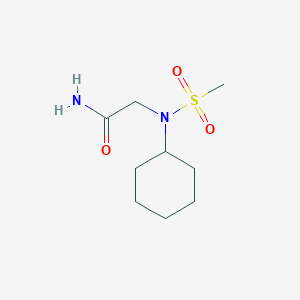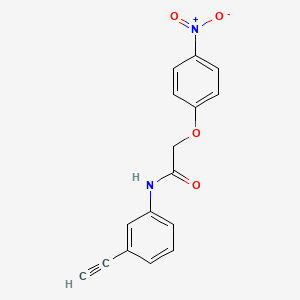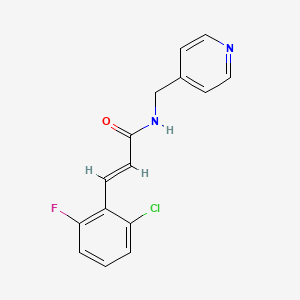
3-(2-chloro-6-fluorophenyl)-N-(4-pyridinylmethyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-(2-chloro-6-fluorophenyl)-N-(4-pyridinylmethyl)acrylamide, also known as CF3, is a synthetic molecule that has gained attention in the scientific community due to its potential applications in various fields. CF3 has been extensively studied for its biological activities, and its unique chemical structure has made it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of 3-(2-chloro-6-fluorophenyl)-N-(4-pyridinylmethyl)acrylamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. 3-(2-chloro-6-fluorophenyl)-N-(4-pyridinylmethyl)acrylamide has been shown to inhibit the activity of protein kinase C (PKC), which plays a crucial role in cell proliferation and survival. 3-(2-chloro-6-fluorophenyl)-N-(4-pyridinylmethyl)acrylamide has also been found to inhibit the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
3-(2-chloro-6-fluorophenyl)-N-(4-pyridinylmethyl)acrylamide has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer therapy. 3-(2-chloro-6-fluorophenyl)-N-(4-pyridinylmethyl)acrylamide has also been found to inhibit the formation of biofilms, which are communities of microorganisms that can cause infections. In addition, 3-(2-chloro-6-fluorophenyl)-N-(4-pyridinylmethyl)acrylamide has been shown to reduce inflammation and oxidative stress in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2-chloro-6-fluorophenyl)-N-(4-pyridinylmethyl)acrylamide has several advantages for lab experiments, including its stability, solubility, and specificity for certain enzymes and signaling pathways. However, 3-(2-chloro-6-fluorophenyl)-N-(4-pyridinylmethyl)acrylamide also has some limitations, including its potential toxicity and the need for further optimization of its pharmacokinetic properties.
Orientations Futures
There are several future directions for the research on 3-(2-chloro-6-fluorophenyl)-N-(4-pyridinylmethyl)acrylamide, including the development of more potent and selective analogs, the investigation of its pharmacokinetic properties, and the evaluation of its efficacy in animal models of cancer and infectious diseases. 3-(2-chloro-6-fluorophenyl)-N-(4-pyridinylmethyl)acrylamide also has the potential for use in combination therapy with other drugs or as a scaffold for the development of novel therapeutics.
Conclusion:
In conclusion, 3-(2-chloro-6-fluorophenyl)-N-(4-pyridinylmethyl)acrylamide is a synthetic molecule that has shown promising biological activities and has potential applications in various fields, including cancer therapy and infectious disease treatment. The synthesis method of 3-(2-chloro-6-fluorophenyl)-N-(4-pyridinylmethyl)acrylamide has been optimized to increase the yield and purity of the compound. 3-(2-chloro-6-fluorophenyl)-N-(4-pyridinylmethyl)acrylamide has been shown to inhibit specific enzymes and signaling pathways, induce apoptosis in cancer cells, and reduce inflammation and oxidative stress in animal models. 3-(2-chloro-6-fluorophenyl)-N-(4-pyridinylmethyl)acrylamide has several advantages for lab experiments, but further optimization of its pharmacokinetic properties is necessary. There are several future directions for the research on 3-(2-chloro-6-fluorophenyl)-N-(4-pyridinylmethyl)acrylamide, including the development of more potent and selective analogs and the evaluation of its efficacy in animal models.
Méthodes De Synthèse
3-(2-chloro-6-fluorophenyl)-N-(4-pyridinylmethyl)acrylamide can be synthesized through a multistep process that involves the reaction of 2-chloro-6-fluoroaniline with pyridine-4-carboxaldehyde, followed by the addition of acryloyl chloride. The resulting compound is then purified through column chromatography to obtain the final product. The synthesis method of 3-(2-chloro-6-fluorophenyl)-N-(4-pyridinylmethyl)acrylamide has been optimized to increase the yield and purity of the compound.
Applications De Recherche Scientifique
3-(2-chloro-6-fluorophenyl)-N-(4-pyridinylmethyl)acrylamide has been extensively studied for its biological activities, including its anticancer, antifungal, and antibacterial properties. 3-(2-chloro-6-fluorophenyl)-N-(4-pyridinylmethyl)acrylamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 3-(2-chloro-6-fluorophenyl)-N-(4-pyridinylmethyl)acrylamide has also been found to possess antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus.
Propriétés
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-N-(pyridin-4-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O/c16-13-2-1-3-14(17)12(13)4-5-15(20)19-10-11-6-8-18-9-7-11/h1-9H,10H2,(H,19,20)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWWTAHWMVBJLT-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=CC(=O)NCC2=CC=NC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C/C(=O)NCC2=CC=NC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[(benzylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B5771288.png)


![3-amino-N-isopropyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5771316.png)
![3-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}-2-methyl-1H-indole](/img/structure/B5771319.png)

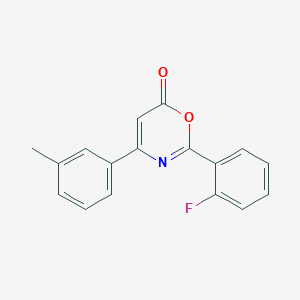
![N-[2-(aminocarbonyl)phenyl]-2,5-dimethylbenzamide](/img/structure/B5771351.png)
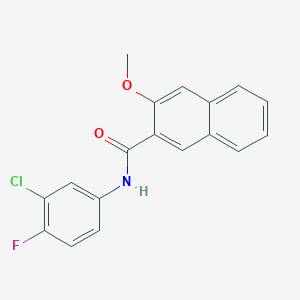
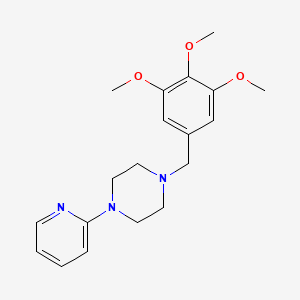
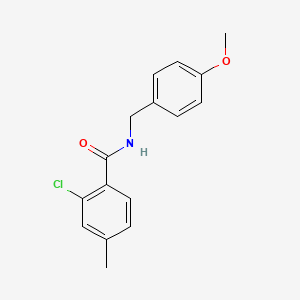
![N-(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide](/img/structure/B5771385.png)
